Technical Guide to Butane-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Technical Guide to Butane-1-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Introduction: A Note on Nomenclature
In the field of organic chemistry, precision in nomenclature is paramount as it directly relates to chemical structure and reactivity. The topic of this guide is the compound with the chemical formula C₄H₉ClO₂S. While sometimes referred to as butane-1-sulfinyl chloride, the correct and official IUPAC name is butane-1-sulfonyl chloride .[1] This distinction is critical: a "sulfinyl" group contains a sulfur atom double-bonded to one oxygen atom (–SO–), whereas a "sulfonyl" group features a sulfur atom double-bonded to two oxygen atoms (–SO₂–).[2] This guide will exclusively use the correct "sulfonyl" designation.
Butane-1-sulfonyl chloride is a highly reactive organosulfur compound that serves as a cornerstone reagent in synthetic chemistry.[3] Its utility stems from the electrophilic nature of the sulfonyl group, making it an excellent precursor for introducing the butanesulfonyl moiety into a wide range of molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, core reactivity, applications, and essential safety protocols for drug development professionals and researchers.
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a reagent begins with its fundamental identity and physical characteristics. Butane-1-sulfonyl chloride is a colorless to pale yellow liquid at room temperature, known for its pungent, irritating odor.[3][4] It is a lachrymatory agent, meaning it induces tearing.[4]
Caption: Chemical structure of butane-1-sulfonyl chloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | butane-1-sulfonyl chloride[1] |
| CAS Number | 2386-60-9[5][6][7] |
| Molecular Formula | C₄H₉ClO₂S[6][7] |
| Molecular Weight | 156.63 g/mol [1] |
| SMILES | CCCCS(=O)(=O)Cl[1][5] |
| InChI Key | WEDIIKBPDQQQJU-UHFFFAOYSA-N[5][8] |
| Synonyms | 1-Butanesulfonyl chloride, Butylsulfonyl chloride[1][6][7] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear colorless to light yellow/orange liquid[4][6][7] |
| Melting Point | -29 °C[5][6] |
| Boiling Point | 80-81 °C @ 9 mmHg[6][7][8] |
| Density | 1.208 g/mL at 25 °C[6][7][8] |
| Refractive Index (n²⁰/D) | 1.454[6][7][8] |
| Vapor Pressure | 0.5 mmHg at 20 °C[6][8] |
| Solubility | Decomposes in water; Soluble in ether, benzene[4] |
| Sensitivity | Moisture sensitive[6][7] |
Synthesis of Butane-1-sulfonyl Chloride: A Protocol
The most common and industrially viable method for preparing butane-1-sulfonyl chloride is through the chlorination of butanesulfonic acid or its corresponding salts.[3][4] This transformation requires a potent chlorinating agent to replace the hydroxyl group of the sulfonic acid with a chlorine atom.
Causality Behind Experimental Choices:
-
Chlorinating Agent : Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed because they are highly effective at converting sulfonic acids to sulfonyl chlorides.[3][9] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Anhydrous Conditions : The reaction must be conducted under strictly anhydrous (moisture-free) conditions. Butane-1-sulfonyl chloride is highly reactive towards water, and any moisture present will rapidly hydrolyze the product back to butanesulfonic acid, severely reducing the yield.[3][4]
Caption: General workflow for the synthesis of butane-1-sulfonyl chloride.
Experimental Protocol: Synthesis from Sodium Butanesulfonate
-
Preparation : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium butanesulfonate (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Inert Atmosphere : Flush the system with dry nitrogen gas to ensure anhydrous conditions.
-
Reagent Addition : Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask via the dropping funnel over 30 minutes. The reaction is exothermic and will generate gas, so controlled addition is crucial.
-
Reaction : Heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.
-
Purification : After cooling to room temperature, the excess thionyl chloride is removed by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure butane-1-sulfonyl chloride.
-
Validation : The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy.
Core Reactivity: The Sulfonamide Synthesis
The chemistry of butane-1-sulfonyl chloride is dominated by its powerful electrophilicity centered on the sulfur atom. The two electronegative oxygen atoms and the chlorine atom withdraw electron density, making the sulfur atom highly susceptible to attack by nucleophiles. This reactivity is the foundation of its use in organic synthesis.[3]
The most prominent reaction is its coupling with primary or secondary amines to form sulfonamides, a functional group prevalent in a vast array of pharmaceuticals.[4]
Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a classic nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen to yield the stable sulfonamide. A base (like pyridine or triethylamine) is typically added to neutralize the HCl byproduct.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of N-benzylbutane-1-sulfonamide
-
Setup : In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Reagent Addition : Slowly add a solution of butane-1-sulfonyl chloride (1.1 eq) in DCM to the cooled amine solution dropwise. Maintain the temperature below 5 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup : Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-benzylbutane-1-sulfonamide.
Applications in Research and Drug Development
The utility of butane-1-sulfonyl chloride is widespread, primarily leveraging its ability to form stable sulfonamide linkages.
-
Pharmaceutical Intermediates : It is a key building block in the synthesis of sulfonamide-based drugs.[3] This class of drugs exhibits a wide range of therapeutic activities, including antibacterial, antidiabetic, and diuretic effects.[3] The butanesulfonyl group can modulate a drug candidate's properties, such as its lipophilicity and ability to act as a hydrogen bond acceptor, which are critical for bioavailability and target binding.[4]
-
Materials Science : The compound is used to functionalize polymers and surfaces.[4] By introducing sulfonyl groups, the physical properties of materials, such as adhesion, wettability, and conductivity, can be precisely tailored for specific applications.[4]
-
Organic Synthesis : Beyond sulfonamides, it is used to protect amines and as a reagent in various coupling reactions. Its derivatives are employed in the preparation of complex organic molecules.[6][8]
Safety, Handling, and Storage
Butane-1-sulfonyl chloride is a hazardous chemical that demands strict adherence to safety protocols.[3]
GHS Hazard Information:
-
Toxicity : May be harmful if swallowed and can cause respiratory irritation.[1][10]
-
Reactivity : Reacts with water, releasing heat and toxic, corrosive gases like hydrogen chloride.[4][11]
Mandatory Safety Protocols:
-
Handling : All manipulations must be performed inside a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[10][12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[10][13] The container should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[10][13]
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]
-
Inhalation : Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[10][11]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][13]
-
Conclusion
Butane-1-sulfonyl chloride is a potent and versatile reagent whose correct identification is crucial for its effective use. Its high reactivity as an electrophile makes it an indispensable tool for synthesizing sulfonamides and other organosulfur compounds vital to the pharmaceutical and materials science industries. However, its hazardous nature necessitates rigorous safety and handling procedures. This guide provides the foundational knowledge for researchers and scientists to utilize this important chemical building block safely and effectively.
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